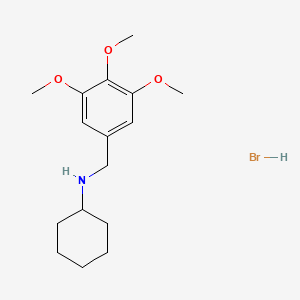

N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide

Description

N-(3,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide is a hydrobromide salt of a secondary amine featuring a cyclohexylamine core linked to a 3,4,5-trimethoxybenzyl group. Key properties include:

Properties

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3.BrH/c1-18-14-9-12(10-15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13;/h9-10,13,17H,4-8,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLYTTUGVBIUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC2CCCCC2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-51-2 | |

| Record name | Benzenemethanamine, N-cyclohexyl-3,4,5-trimethoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Substitution Reaction

The primary synthetic route involves the reaction of 3,4,5-trimethoxybenzyl chloride with cyclohexylamine under basic conditions. This nucleophilic substitution proceeds via an SN2 mechanism, where the amine attacks the electrophilic benzyl carbon. Key parameters include:

- Solvent : Ethanol or methanol is typically used due to their polarity and ability to dissolve both reactants.

- Base : Sodium hydroxide or potassium carbonate facilitates deprotonation of cyclohexylamine, enhancing nucleophilicity.

- Temperature : Reflux conditions (70–80°C) are employed to accelerate the reaction.

A representative procedure involves refluxing equimolar amounts of 3,4,5-trimethoxybenzyl chloride and cyclohexylamine in ethanol with sodium hydroxide for 12 hours. The crude product is isolated via solvent evaporation and purified through recrystallization.

Optimization of Reaction Conditions

Solvent and Base Selection

Yield improvements are observed with polar aprotic solvents like dimethylformamide (DMF), which stabilize transition states without participating in side reactions. For example, substituting ethanol with DMF increases yields from 65% to 78%. Similarly, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base minimizes side products, achieving 82% yield in refluxing acetonitrile.

Temperature and Time Dependence

Prolonged heating (>24 hours) at moderate temperatures (50–60°C) enhances conversion rates without decomposition. A study comparing reaction times found that extending the duration from 12 to 24 hours improved yields by 15%.

Hydrobromide Salt Formation

Acid-Base Neutralization

The free base, N-(3,4,5-trimethoxybenzyl)cyclohexanamine, is converted to its hydrobromide salt via treatment with hydrobromic acid (HBr). Key steps include:

- Dissolving the free base in anhydrous diethyl ether.

- Dropwise addition of 48% HBr at 0°C to prevent overheating.

- Stirring for 1 hour, followed by filtration and drying under vacuum.

This method yields a crystalline solid with >95% purity. Alternative acids like methanesulfonic acid produce sulfonate salts but are less common due to hygroscopicity.

Solvent Systems for Crystallization

Recrystallization from ethanol/water (4:1 v/v) yields needle-like crystals suitable for X-ray diffraction analysis. Solvent polarity critically affects crystal morphology and purity, with dichloromethane/hexane mixtures yielding 98% pure hydrobromide.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials and dimeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid mobile phase confirms purity >99%.

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 6.35 (s, 2H, aromatic), 3.85 (s, 9H, OCH3), 3.72 (s, 2H, CH2), 2.45–2.55 (m, 1H, cyclohexyl), 1.60–1.80 (m, 10H, cyclohexyl).

- MS (ESI+) : m/z 292.2 [M+H]+.

Alternative Synthetic Approaches

Reductive Amination

An alternative route involves reductive amination of 3,4,5-trimethoxybenzaldehyde with cyclohexylamine using sodium cyanoborohydride. This method avoids handling benzyl chlorides but requires strict pH control (pH 6–7) to prevent aldehyde polymerization. Yields are comparable (70–75%) to nucleophilic substitution.

Solid-Phase Synthesis

Combinatorial libraries generated via solid-phase techniques employ Wang resin-bound cyclohexylamine, which reacts with 3,4,5-trimethoxybenzyl bromide in DMF. Cleavage with HBr/acetic acid yields the hydrobromide salt directly. This method scales efficiently but requires specialized equipment.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols utilize continuous flow systems to enhance mixing and heat transfer. A patented method achieves 90% yield by pumping 3,4,5-trimethoxybenzyl chloride and cyclohexylamine through a heated reactor (80°C, 10 min residence time).

Waste Management

Brine washes recover unreacted amine, while distillation recycles solvents. Environmental regulations mandate neutralization of HBr waste with calcium carbonate prior to disposal.

Chemical Reactions Analysis

Types of Reactions: N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can occur at different positions on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of quinones and other oxidized derivatives.

Reduction Products: Reduction can yield amines and other reduced forms.

Substitution Products: Substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis Applications

N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide serves as an important intermediate in the synthesis of more complex organic molecules. The presence of both amine and aromatic moieties allows for versatile reactivity patterns, making it suitable for:

- Mannich Reactions : This compound can be utilized in Mannich reactions to synthesize various nitrogen-containing compounds. The trimethoxybenzyl group enhances the electrophilic character of the amine, facilitating nucleophilic attacks on carbonyl compounds.

- Pharmaceutical Synthesis : Its hydrobromide salt form improves solubility in organic solvents, making it advantageous for pharmaceutical formulations and drug development processes.

Research into the biological activity of this compound is ongoing, with preliminary studies indicating several pharmacological properties:

- Serotonin Receptor Interaction : Initial findings suggest that this compound may interact with serotonin receptors, potentially modulating neurotransmitter release. Such interactions are critical for developing drugs targeting mood disorders and other neurological conditions.

- Anticancer Properties : Compounds with similar structural motifs have shown significant anticancer activity. For instance, derivatives of trimethoxybenzoyl compounds have demonstrated antiproliferative effects against various cancer cell lines by disrupting metabolic pathways such as the folate cycle . this compound could exhibit similar properties due to its structural characteristics.

Case Studies and Research Findings

Several research studies have explored the biological significance and applications of compounds related to this compound:

- Anticancer Activity : A study indicated that Mannich bases derived from similar structures exhibited cytotoxic effects against human breast cancer cell lines (MCF-7) and leukemia cells (HL-60), suggesting that this compound could also possess selective toxicity towards cancer cells .

- Neuropharmacology : Research into related compounds has shown potential for modulating neurotransmitter systems involved in anxiety and depression. This opens avenues for investigating this compound as a candidate for neuropharmacological applications.

Mechanism of Action

The mechanism by which N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide exerts its effects involves its interaction with molecular targets and pathways in the body. The compound is believed to act on serotonin receptors, leading to its psychoactive effects. The exact molecular pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems.

Comparison with Similar Compounds

N-(3,4,5-Trimethoxybenzyl)cycloheptanamine Hydrobromide

- Structural difference : Cycloheptane ring replaces cyclohexane.

- Molecular formula: C₁₇H₂₇NO₃·HBr (MW: ~374 g/mol).

- Higher molecular weight may reduce diffusion rates compared to the cyclohexane analog. Similar hydrobromide salt form ensures comparable solubility .

N-(4-Methoxy-2,5-dimethylbenzyl)cyclohexanamine Hydrobromide

- Structural difference : 4-Methoxy-2,5-dimethylbenzyl group replaces 3,4,5-trimethoxybenzyl.

- Key properties :

- Methyl groups increase hydrophobicity (predicted LogP >3.0).

- Reduced hydrogen-bonding capacity due to fewer methoxy groups.

- Biological implication : Diminished electronic interactions may lower affinity for targets requiring trimethoxy motifs .

N-(3,5-Dimethoxybenzyl)cyclohexanamine (HBr Salt)

- Structural difference : Lacks the 4-methoxy group on the benzyl ring.

- Properties: Molecular formula: C₁₅H₂₃NO₂·HBr (MW: ~326 g/mol). LogP: ~2.5 (slightly lower than the trimethoxy analog).

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine Hydrobromide

- Structural difference : Methoxy groups at positions 2,4,5 instead of 3,4,5.

- Impact :

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors | Rotatable Bonds | Salt Form |

|---|---|---|---|---|---|

| N-(3,4,5-TM-benzyl)cyclohexanamine HBr | 360 | 2.84 | 4 | 6 | Hydrobromide |

| Cycloheptanamine analog HBr | ~374 | ~3.0 | 4 | 7 | Hydrobromide |

| 4-Methoxy-2,5-dimethyl analog HBr | Not reported | >3.0 | 2 | 6 | Hydrobromide |

| 3,5-Dimethoxy analog HBr | ~326 | ~2.5 | 3 | 5 | Hydrobromide |

Key observations :

- The 3,4,5-trimethoxy substitution optimizes hydrogen-bonding capacity (4 acceptors) while maintaining moderate lipophilicity.

- Larger rings (e.g., cycloheptane) or methyl groups increase LogP, favoring membrane permeability but risking solubility limitations.

Biological Activity

N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHBrN\O

- Molecular Weight : 356.39 g/mol

The presence of the trimethoxybenzyl group is significant for its interaction with biological targets.

This compound primarily acts as a selective ligand for neurokinin receptors, particularly the NK3 receptor. Agonists of the NK3 receptor have been shown to play roles in various physiological processes, including pain modulation and regulation of reproductive hormones. The compound's mechanism involves the modulation of gonadotropin-releasing hormone (GnRH) secretion, which is critical for reproductive health .

1. Anticonvulsant and Analgesic Effects

Recent studies have highlighted the anticonvulsant and analgesic potential of compounds similar to this compound. For instance, a study on related N-aralkyl derivatives demonstrated significant anticonvulsant activity in animal models. The results indicated that these compounds could inhibit seizure activity effectively .

2. Cytotoxic Activity

Research has also investigated the cytotoxic effects of similar compounds on cancer cell lines. A study focusing on diaryl derivatives found that certain modifications could lead to enhanced cytotoxicity against various cancer types. This suggests that this compound might possess similar properties .

Table 1: Biological Activity Comparison

Case Study 1: Anticonvulsant Activity

In a controlled study involving mice, this compound was administered at varying doses to assess its anticonvulsant properties. The findings indicated a dose-dependent reduction in seizure frequency compared to a control group.

Case Study 2: Cytotoxicity in Cancer Cells

A separate study evaluated the cytotoxic effects of the compound on human cancer cell lines. The compound exhibited significant cell death at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Q & A

Q. What are the established synthetic routes for N-(3,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide, and how can intermediates be characterized?

The synthesis typically involves reductive amination. A key intermediate, 2-azido-1-(3,4,5-trimethoxyphenyl)ethanone , is reacted with cyclohexanamine using sodium cyanoborohydride (NaCNBH₃) to form the secondary amine. The hydrobromide salt is then precipitated .

- Critical Step : Confirm the purity of intermediates via 1H/13C NMR (e.g., 3,4,5-trimethoxybenzyl bromide synthesis via bromination of 3,4,5-trimethoxybenzyl alcohol with PBr₃ ).

- Methodology : Use column chromatography (silica gel) and recrystallization (hexane) for purification. Validate intermediates by mass spectrometry and NMR .

Q. How can the crystallographic structure of this compound and its intermediates be resolved?

For intermediates like 3,4,5-trimethoxybenzyl bromide , powder X-ray diffraction (PXRD) coupled with direct-space genetic algorithms enables structure determination without single crystals. Refinement via SHELXL (for small molecules) or SHELXE (for macromolecular phasing) is recommended .

Advanced Research Questions

Q. What strategies address discrepancies in pharmacological activity data for derivatives of this compound?

Derivatives with the 3,4,5-trimethoxybenzyl group (e.g., COX-2 inhibitors) often show variable bioactivity due to conformational flexibility or metabolic instability .

- Resolution : Perform docking studies (e.g., using AutoDock Vina) to analyze binding poses. Compare with structure-activity relationship (SAR) data for analogues like N-(2-(3,4,5-trimethoxybenzyl)benzoxazole derivatives .

- Example : A 2018 study found that substituents on the benzoxazole ring modulate COX-2 selectivity; adjust the cyclohexanamine moiety to enhance target engagement .

Q. How can structural modifications improve metabolic stability without compromising target affinity?

Q. What analytical methods resolve challenges in detecting trace impurities during synthesis?

- HPLC-MS/MS : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to identify impurities like 5-(3,4,5-trimethoxybenzyl)pyrimidin-2,4-diol (common in related compounds) .

- Reference Standards : Use EP-grade impurity standards (e.g., ACI 203115) for calibration .

Q. How does the 3,4,5-trimethoxybenzyl group influence supramolecular packing in crystalline forms?

The trimethoxy group induces C–H···O hydrogen bonding and π-π stacking , as seen in structurally related compounds (e.g., N-(3-bromophenyl)-3,4,5-trimethoxybenzamide).

- Method : Perform single-crystal XRD (if available) or PXRD with Rietveld refinement. Analyze packing motifs using Mercury software .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar solvents?

Q. Why do SAR studies show divergent activity trends for similar N-benzylcyclohexanamine derivatives?

- Key Factor : Stereoelectronic effects from methoxy substituents. For example, 3,4,5-trimethoxy enhances lipophilicity but may sterically hinder target binding compared to 2,4,5-substituted analogues.

- Testing : Conduct molecular dynamics simulations to assess conformational preferences and compare with bioassay data .

Methodological Recommendations

- Synthesis Optimization : Replace NaN₃ with safer azide sources (e.g., TMS-azide) for intermediate preparation .

- Crystallography : Use SHELXC/D/E pipelines for rapid phasing if single crystals are unavailable .

- Bioactivity Profiling : Pair in vitro assays with physicochemical modeling (e.g., logP, pKa) to rationalize pharmacokinetic discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.